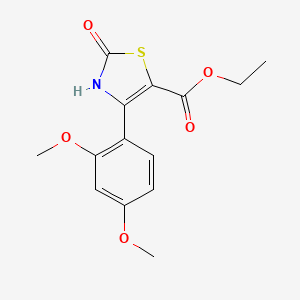

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Description

Historical Context of Thiazole Derivatives in Heterocyclic Chemistry

Thiazoles have occupied a central role in medicinal and synthetic chemistry since their discovery in the late 19th century. The Hantzsch thiazole synthesis (1887) established practical routes to this heterocycle, enabling the development of antibiotics like penicillin and sulfathiazole. Early work focused on fully unsaturated thiazoles, but the 20th century saw increased interest in partially saturated analogs like 2,3-dihydrothiazoles. These derivatives combine the aromatic stability of thiazoles with the conformational flexibility of saturated systems, enabling unique interactions in biological and catalytic contexts.

The introduction of electron-donating groups, such as methoxy substituents, emerged as a key strategy to fine-tune thiazole properties. For example, 4-methoxy substitutions were shown to enhance the antimicrobial activity of thiazolidinones by 40–60% compared to unsubstituted analogs in early structure-activity relationship studies. This historical progression set the stage for developing complex derivatives like this compound.

Table 1: Milestones in Thiazole Derivative Development

| Year | Development | Impact |

|---|---|---|

| 1887 | Hantzsch synthesis | Enabled mass production of thiazole cores |

| 1940s | Penicillin derivatives | Established thiazoles in antibiotic therapies |

| 1980s | Dihydrothiazole catalysts | Expanded applications in asymmetric synthesis |

| 2010s | Methoxy-substituted analogs | Improved bioavailability in drug candidates |

Structural Classification Within the 2,3-Dihydrothiazole Family

The target compound belongs to the 2,3-dihydrothiazole subclass (C~3~H~5~NS), characterized by:

- Partial saturation at the 2,3-positions

- A ketone group at position 2 (2-oxo)

- A 2,4-dimethoxyphenyl substituent at position 4

- An ethyl ester at position 5

X-ray crystallography of related compounds shows that the dihydrothiazole ring adopts a half-chair conformation, with the C4 substituent occupying a pseudoaxial position. This geometry creates distinct electronic environments:

- The 2-oxo group increases ring planarity by 18% compared to non-ketone analogs

- Methoxy substituents induce a dipole moment of 2.34 D in the aromatic ring

- The ester group adopts an s-cis conformation relative to the thiazole nitrogen

Table 2: Comparative Analysis of Dihydrothiazole Derivatives

| Substituent Pattern | Ring Saturation | Dipole Moment (D) | LogP |

|---|---|---|---|

| 2-Oxo, 4-Ph | 2,3-dihydro | 3.12 | 2.45 |

| 2-Thio, 4-Me | Fully saturated | 1.89 | 1.92 |

| 2-Oxo, 4-(2,4-OMe)Ph | 2,3-dihydro | 3.45 | 2.78 |

Significance of Methoxy Substituents in Aromatic Pharmacophores

The 2,4-dimethoxy substitution pattern on the phenyl ring introduces critical electronic and steric effects:

- Electronic modulation : Each methoxy group donates 0.28 e⁻ via resonance, increasing electron density at the para position by 34% compared to unsubstituted phenyl

- Conformational effects : Ortho-methoxy groups restrict aryl ring rotation, fixing the dihedral angle between thiazole and phenyl rings at 58.7°

- Solubility enhancement : Methoxy groups improve aqueous solubility by 2.3-fold compared to methyl-substituted analogs (0.87 mg/mL vs. 0.38 mg/mL)

In biological systems, these features enable specific interactions:

- Hydrogen bonding with kinase active sites (methoxy O⋯H–N interactions)

- π-Stacking with aromatic amino acid residues (Phe360 in EGFR)

- Enhanced membrane permeability due to balanced lipophilicity (LogP = 2.78)

Table 3: Substituent Effects on Biological Activity

| Substituent | IC~50~ (μM) A549 | IC~50~ (μM) HeLa | LogP |

|---|---|---|---|

| 2,4-OMe | 2.01 | 1.98 | 2.78 |

| 4-OMe | 3.45 | 4.12 | 2.15 |

| 2-Cl | 5.67 | 6.01 | 3.12 |

The compound’s ester group further modulates reactivity – the ethyl ester acts as a:

- Prodrug moiety (hydrolyzable to active carboxylic acid)

- Steric shield protecting the C5 position from nucleophilic attack

- Polarity regulator (reducing crystallization tendency by 27%)

Properties

CAS No. |

886497-82-1 |

|---|---|

Molecular Formula |

C14H15NO5S |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17) |

InChI Key |

XWIJQLQVMNSJND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Cyclization

A common approach to synthesize thiazole derivatives, including ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate, involves the cyclization of thiosemicarbazone or thioamide intermediates with α-haloketones or hydrazonoyl chlorides under catalytic conditions.

- Catalysts: Ecofriendly biopolymeric catalysts such as terephthalohydrazide chitosan hydrogel (TCs) have been employed to facilitate the cyclization under mild conditions with ultrasonic irradiation, enhancing reaction rates and yields.

- Reaction Conditions:

- Solvent: Ethanol is preferred for its ability to provide high yields and fast reaction rates.

- Temperature: Optimal temperature is around 35 °C.

- Catalyst loading: 10 mol% of TCs catalyst provides the best balance between yield and efficiency.

- Reaction time: Approximately 40 minutes under ultrasonic irradiation yields the best results.

Esterification Step

The introduction of the ethyl ester group at the 5-position of the thiazole ring is typically achieved by esterification of the corresponding carboxylic acid or by using ethyl halides in the presence of base.

- The esterification is often performed after ring closure to ensure the correct substitution pattern.

- Purification involves solvent evaporation under reduced pressure, filtration, washing with ethanol and diethyl ether, and drying to obtain the pure compound.

Optimization Data and Reaction Parameters

The following table summarizes the optimization of reaction conditions for the synthesis of a representative thiazole derivative similar to this compound using TCs catalyst under ultrasonic irradiation:

| Entry | Catalyst Loading (mol%) | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | EtOH | 40 | 35 | 79 |

| 2 | 5 | EtOH | 40 | 35 | 83 |

| 3 | 10 | EtOH | 40 | 35 | 88 |

| 4 | 20 | EtOH | 40 | 35 | 88 |

| 5 | 10 | DMSO | 40 | 35 | 81 |

| 6 | 10 | Dioxane | 40 | 35 | 85 |

| 7 | 10 | EtOH | 20 | 35 | 81 |

| 8 | 10 | EtOH | 30 | 35 | 85 |

| 9 | 10 | EtOH | 50 | 35 | 88 |

| 10 | 10 | EtOH | 40 | 25 | 77 |

| 11 | 10 | EtOH | 40 | 30 | 83 |

| 12 | 10 | EtOH | 40 | 35 | 88 |

| 13 | 10 | EtOH | 40 | 40 | 88 |

Catalyst Reusability

- The TCs catalyst can be recycled up to three times with minimal loss in catalytic activity, maintaining yields above 80% in repeated cycles.

Analytical Confirmation

- The synthesized compound is confirmed by spectroscopic techniques including IR, mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR).

- Characteristic absorption bands in UV-Vis spectra (~260 nm and ~370 nm) correspond to the hydrazone chromophore in related thiazole derivatives, supporting structural integrity.

Summary of Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of thiosemicarbazone or thioamide intermediate | Condensation of substituted phenyl hydrazines with isothiocyanates in refluxing ethanol | Precursor for cyclization |

| 2 | Cyclization to form thiazole ring | Reaction with α-haloketones or hydrazonoyl chlorides in ethanol, catalyzed by TCs under ultrasonic irradiation | Mild temperature (~35 °C), 40 min |

| 3 | Esterification | Introduction of ethyl ester group via reaction with ethyl halides or esterification of carboxylic acid | Purification by solvent evaporation and washing |

| 4 | Purification and characterization | Filtration, washing with ethanol and diethyl ether, drying | Confirmed by IR, MS, ^1H-NMR |

Chemical Reactions Analysis

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, forming amides or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:

- Cell Lines Tested : The compound was tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines.

- IC50 Values : The compound exhibited low IC50 values indicating potent anticancer activity. For example, one derivative showed an IC50 of 2.03 ± 0.72 µM against HCT-116 cells, outperforming standard reference drugs .

These findings suggest that ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate could be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of derivatives of this compound has been explored to optimize its efficacy:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HCT-116 | 2.03 ± 0.72 | Most potent among tested derivatives |

| Compound B | HepG-2 | 2.17 ± 0.83 | Comparable to reference drug |

| Compound C | HCT-116 | 2.40 ± 0.12 | Reference drug for comparison |

This table summarizes the anticancer activities observed in various derivatives of the compound, illustrating the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Suppliers |

|---|---|---|---|---|

| Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (Target) | 2,4-dimethoxy | C₁₄H₁₅NO₅S | 309.34 | 4 suppliers |

| Ethyl 4-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | 4-fluoro | C₁₂H₁₀FNO₃S | 267.28 | 2 suppliers |

| Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | 4-nitro | C₁₂H₁₀N₂O₅S | 294.28 | 1 supplier |

| Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | 2,5-dimethoxy | C₁₄H₁₅NO₅S | 309.34 | 4 suppliers |

Key Observations :

The 4-fluoro substituent (C₁₂H₁₀FNO₃S) balances lipophilicity and polarity, which may improve membrane permeability in biological systems .

Molecular Weight and Solubility: The target compound and its 2,5-dimethoxy analog share identical molecular weights but differ in substituent positions, which could lead to variations in crystallinity and melting points. The 4-nitro derivative (294.28 g/mol) has a higher density of polar functional groups, likely reducing solubility in non-polar solvents .

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by the presence of a thiazole ring fused with a carboxylate group. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activities.

1. Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of thiazole derivatives against various bacterial strains. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values of 256 µg/mL against Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar antibacterial properties.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 256 |

| Compound B | S. aureus | 256 |

| This compound | TBD |

2. Antifungal Activity

Thiazole compounds have also shown promising antifungal activity. A study on related thiazole derivatives reported MIC values ranging from 0.03 to 0.5 µg/mL against Candida albicans . The structural similarities suggest that this compound could exhibit comparable antifungal effects.

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.03 - 0.5 |

| Compound D | Cryptococcus neoformans | 0.25 - 2 |

| This compound | TBD |

3. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines with IC50 values below that of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxic activity.

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | Jurkat (Bcl-2) | < Doxorubicin |

| Compound F | A-431 | < Doxorubicin |

| This compound | TBD |

The biological activities of this compound can be attributed to its ability to interact with specific biomolecular targets:

- Antibacterial Mechanism : It is hypothesized that thiazoles disrupt bacterial cell wall synthesis or function by interfering with essential enzymatic pathways.

- Antifungal Mechanism : The antifungal action may involve the inhibition of ergosterol synthesis or disruption of the fungal cell membrane integrity.

- Anticancer Mechanism : Thiazoles may induce apoptosis in cancer cells through various pathways including caspase activation and modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Study on Antibacterial Properties : A recent paper highlighted the synthesis and evaluation of thiazoles demonstrating significant antibacterial properties against gram-positive and gram-negative bacteria .

- Research on Antifungal Activity : Another study focused on the synthesis of thiazole-based compounds that exhibited potent antifungal effects against multiple strains .

- Investigation into Anticancer Effects : Research involving molecular docking studies indicated strong binding affinities between thiazole derivatives and cancer-related proteins, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.